KRASG12D-IN-3-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

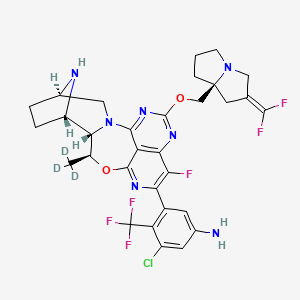

2D Structure

3D Structure

Properties

Molecular Formula |

C31H30ClF6N7O2 |

|---|---|

Molecular Weight |

685.1 g/mol |

IUPAC Name |

3-chloro-5-[(4R,7S,8S,9S)-17-[[(8S)-6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-14-fluoro-9-(trideuteriomethyl)-10-oxa-2,12,16,18,20-pentazapentacyclo[9.7.1.14,7.02,8.015,19]icosa-1(18),11,13,15(19),16-pentaen-13-yl]-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C31H30ClF6N7O2/c1-13-25-19-4-3-16(40-19)11-45(25)27-20-24(42-29(43-27)46-12-30-5-2-6-44(30)10-14(9-30)26(34)35)22(33)23(41-28(20)47-13)17-7-15(39)8-18(32)21(17)31(36,37)38/h7-8,13,16,19,25,40H,2-6,9-12,39H2,1H3/t13-,16+,19-,25+,30-/m0/s1/i1D3 |

InChI Key |

WEMJBXUDRVBQFH-AKZXIDIKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H]1[C@@H]2[C@@H]3CC[C@@H](N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OC[C@@]78CCCN7CC(=C(F)F)C8 |

Canonical SMILES |

CC1C2C3CCC(N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OCC78CCCN7CC(=C(F)F)C8 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of KRASG12D Inhibition: A Technical Guide

Disclaimer: Detailed public information on the specific compound "KRASG12D-IN-3-d3" is limited. Therefore, this guide will focus on the well-characterized, potent, and selective non-covalent KRASG12D inhibitor, MRTX1133 , as a representative molecule to elucidate the mechanism of action for this class of inhibitors. The deuterated nature of this compound suggests a modification intended to improve metabolic stability, while the core mechanism of action is expected to be identical to its non-deuterated counterpart.

Introduction to KRASG12D and Its Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling.[1] In its active, GTP-bound state, KRAS promotes cell proliferation, survival, and differentiation through downstream effector pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1] The G12D mutation, a substitution of glycine for aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and driving oncogenesis in numerous cancers, particularly pancreatic ductal adenocarcinoma.[2]

MRTX1133 is a first-in-class, non-covalent inhibitor that demonstrates high potency and selectivity for the KRASG12D mutant protein.[3][4] It represents a significant advancement in targeting what was once considered an "undruggable" oncogene. This guide provides a detailed overview of its mechanism of action, supported by quantitative data and experimental methodologies.

Mechanism of Action

MRTX1133 exerts its inhibitory effect through a multi-faceted mechanism that involves direct binding to the KRASG12D protein, disruption of effector protein interactions, and subsequent suppression of downstream oncogenic signaling.

Binding to the Switch-II Pocket

MRTX1133 binds to a shallow pocket on the KRASG12D protein located between Switch I and Switch II, known as the Switch-II pocket (S-IIP).[3][5] This binding is non-covalent and exhibits exceptionally high affinity, with a dissociation constant (Kd) in the picomolar range.[4][6] The inhibitor optimally fills this pocket and forms favorable interactions with the protein.[5] Molecular dynamics simulations suggest that the binding of MRTX1133 stabilizes the binding site by increasing its hydrophobicity.[7][8]

Inhibition of Effector Protein Interaction

By occupying the Switch-II pocket, MRTX1133 sterically hinders the interaction of KRASG12D with its downstream effector proteins, most notably RAF1.[3][5] This disruption is a critical step in its mechanism, as the binding of effectors to KRAS is necessary for the propagation of oncogenic signals. Furthermore, MRTX1133 has been shown to prevent the SOS1-catalyzed nucleotide exchange, which is a key step in the activation of RAS proteins.[3][5]

Suppression of Downstream Signaling Pathways

The direct consequence of inhibiting KRASG12D-effector interactions is the suppression of downstream signaling cascades. Treatment with MRTX1133 leads to a significant and dose-dependent reduction in the phosphorylation of key downstream kinases, including ERK1/2 (pERK) and S6.[1] This demonstrates the effective blockade of both the MAPK and PI3K/AKT/mTOR pathways. The inhibition of these pathways ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis.[1]

Quantitative Data

The following tables summarize the key quantitative data for MRTX1133 from various in vitro and in vivo studies.

| Parameter | Value | Assay | Target | Reference |

| Binding Affinity (Kd) | ~0.2 pM | Surface Plasmon Resonance (SPR) | GDP-loaded KRASG12D | [4] |

| Biochemical IC50 | <2 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | GDP-loaded KRASG12D | [4] |

| Selectivity (Binding) | ~700-fold | Surface Plasmon Resonance (SPR) | KRASG12D vs KRASWT | [4] |

| Cell Line | Cancer Type | IC50 (pERK Inhibition) | IC50 (Cell Viability) | Reference |

| AGS | Gastric Adenocarcinoma | 2 nM | 6 nM | [3] |

| AsPC-1 | Pancreatic Adenocarcinoma | Not Reported | 7-10 nM | [4] |

| SW1990 | Pancreatic Adenocarcinoma | Not Reported | 7-10 nM | [4] |

| Panc 04.03 | Pancreatic Adenocarcinoma | Not Reported | Single-digit nM | [3] |

| HPAC | Pancreatic Adenocarcinoma | Not Reported | Not Reported | [1] |

| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |

| Panc 04.03 | Pancreatic Adenocarcinoma | 10 and 30 mg/kg BID (IP) | -62% and -73% tumor regression | [3] |

| HPAC | Pancreatic Adenocarcinoma | 30 mg/kg BID (IP) | 85% tumor regression | [1] |

| Patient-Derived Xenografts (PDX) | Pancreatic Adenocarcinoma | 30 mg/kg BID (IP) | 8 out of 11 models showed >30% tumor regression | [4] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Cell Viability Assay

-

Cell Plating: Seed 2,000 to 5,000 cells per well in a 96-well plate.[3]

-

Compound Treatment: After 24 hours, treat cells with serial dilutions of MRTX1133 (final DMSO concentration of 0.5%).[4]

-

Viability Assessment: Remove the growth media, wash the adherent cells with PBS, and freeze the plates at -80°C for at least 24 hours.[4] Thaw the plates and add CellTiter-Glo reagent to each well.[3]

-

Data Acquisition: After a 10-minute incubation at room temperature, record luminescence values using a plate reader.[3]

-

Analysis: Generate IC50 values using graphing software such as GraphPad Prism.[3]

Western Blot for pERK Inhibition

-

Cell Treatment: Treat cancer cell lines with increasing concentrations of MRTX1133 for a specified time (e.g., 24 hours).[3]

-

Cell Lysis: Lyse the cells and quantify protein concentration.

-

Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated ERK (pERK) and total ERK, as well as a loading control (e.g., Ran).[3]

-

Detection: Incubate with a secondary antibody and visualize protein bands using an appropriate detection system.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

-

Reaction Setup: Incubate recombinant human KRASG12D protein (e.g., 5 nM) with the test compound in an appropriate buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT).[7]

-

Tracer and Antibody Addition: Add a fluorescently labeled tracer compound (e.g., 100 nM) and a terbium-conjugated antibody (e.g., 0.5 nM Tb-SA).[7]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature.[7]

-

Data Acquisition: Measure the HTRF signal (emission at 665 nm and 620 nm).[7]

-

Analysis: Calculate the HTRF ratio and fit the data to determine IC50 values.[7]

Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Chip Preparation: Immobilize biotinylated KRASWT and KRASG12D proteins on a Series S SA sensor chip.[7]

-

Compound Injection: Inject a series of concentrations of MRTX1133 over the chip surface.

-

Data Collection: Monitor the association and dissociation phases of the binding interaction.

-

Analysis: Fit the sensorgram data to a 1:1 kinetic binding model to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd).[9]

In Vivo Xenograft Model

-

Animal Model: Utilize 6-8 week old female athymic nude mice.[10]

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., Panc 04.03) into the flanks of the mice.[10]

-

Treatment: Once tumors reach a specified volume, randomize mice into vehicle control and treatment groups. Administer MRTX1133 via intraperitoneal (IP) injection, typically twice daily (BID).[10]

-

Monitoring: Measure tumor volume and body weight regularly.[10]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).[10]

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: KRASG12D Signaling Pathway and MRTX1133 Inhibition.

Caption: Experimental Workflow for Characterizing MRTX1133.

Caption: Logical Flow of MRTX1133's Mechanism of Action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Probe MRTX1133 | Chemical Probes Portal [chemicalprobes.org]

- 7. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]

- 8. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. medchemexpress.com [medchemexpress.com]

The Parent Compound of KRASG12D-IN-3-d3: A Technical Guide to KRASG12D-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRASG12D-IN-3-d3 is the deuterium-labeled analogue of the potent and orally bioactive inhibitor, KRASG12D-IN-3. The parent compound, KRASG12D-IN-3, also identified as compound Z1084, is a highly selective inhibitor of the KRAS G12D mutation, a critical driver in numerous cancers, including pancreatic and colorectal carcinomas.[1] This technical guide provides a comprehensive overview of the core characteristics of KRASG12D-IN-3, including its chemical properties, mechanism of action, and relevant experimental data and protocols.

Chemical Properties and Structure

KRASG12D-IN-3 is a pyrimidine-fused ring compound.[2] While a definitive public synthesis protocol for KRASG12D-IN-3 (Z1084) is not widely available, its structure is known.

| Property | Value |

| Compound Name | KRASG12D-IN-3 |

| Synonym | Z1084 |

| Molecular Formula | C31H30ClF6N7O2 |

| Molecular Weight | 682.06 g/mol |

| SMILES | ClC1=C(C(F)(F)F)C(C2=C(F)C(N=C(OC[C@]3... |

Note: The full SMILES string is truncated for brevity but is available in chemical databases.

Mechanism of Action and Signaling Pathway

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active GTP-bound state, KRAS promotes cell proliferation, survival, and differentiation through downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT/mTOR pathways. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled cell growth.

KRASG12D-IN-3 is a non-covalent inhibitor that selectively binds to the KRAS G12D mutant protein. This binding is thought to occur in the switch-II pocket, a groove on the protein surface that is critical for its interaction with downstream effectors like RAF kinases. By occupying this pocket, KRASG12D-IN-3 prevents the engagement of RAF, thereby inhibiting the subsequent phosphorylation cascade of the MAPK pathway (RAF-MEK-ERK). Inhibition of the PI3K/AKT/mTOR pathway is also an anticipated consequence of blocking KRAS G12D activity.

Quantitative Data

KRASG12D-IN-3 has demonstrated potent and selective inhibition of tumor cell growth in cell lines harboring the KRAS G12D mutation.

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |

| AGS | Gastric Adenocarcinoma | KRAS G12D | 0.38[1][2] |

| AsPC-1 | Pancreatic Adenocarcinoma | KRAS G12D | 1.23[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of KRASG12D-IN-3.

Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay measures cell density by quantifying total cellular protein content.

Materials:

-

96-well plates

-

KRASG12D-IN-3 stock solution (e.g., in DMSO)

-

Culture medium

-

Trichloroacetic acid (TCA), cold 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% acetic acid

-

10 mM Tris base solution, pH 10.5

-

Microplate reader

Protocol:

-

Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours.

-

Treat cells with a serial dilution of KRASG12D-IN-3 (e.g., 0.01 nM to 1 µM) and a vehicle control (DMSO).

-

Incubate for 72-120 hours.

-

Fix the cells by gently adding 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.[3]

-

Wash the plates five times with deionized water and allow to air dry.

-

Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.[4]

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[5]

-

Allow the plates to air dry completely.

-

Solubilize the bound SRB dye by adding 200 µL of 10 mM Tris base solution to each well.

-

Measure the absorbance at 510-565 nm using a microplate reader.[3][6]

-

Calculate the IC50 value using non-linear regression analysis.

RAS-RAF Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of an inhibitor to disrupt the interaction between KRAS G12D and the RAS Binding Domain (RBD) of RAF1.

Materials:

-

GST-tagged RAF1-RBD

-

Biotinylated KRAS G12D protein

-

GTPγS (non-hydrolyzable GTP analog)

-

HTRF donor (e.g., Europium cryptate-labeled anti-GST antibody)

-

HTRF acceptor (e.g., Streptavidin-XL665)

-

Assay buffer

-

KRASG12D-IN-3

-

384-well low-volume plates

-

HTRF-compatible plate reader

Protocol:

-

Prepare a solution of biotinylated KRAS G12D with GTPγS to ensure the protein is in its active conformation.

-

In a 384-well plate, add the assay buffer, KRASG12D-IN-3 at various concentrations, and the GST-tagged RAF1-RBD.

-

Add the pre-activated biotinylated KRAS G12D to initiate the binding reaction.

-

Incubate for the optimized period (e.g., 60 minutes) at room temperature.

-

Add the HTRF donor and acceptor reagents.

-

Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

-

Read the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths.[7]

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) and determine the IC50 of KRASG12D-IN-3.

pERK Inhibition Assay (Western Blot)

This assay assesses the phosphorylation status of ERK, a downstream effector of the KRAS pathway, to confirm cellular target engagement.

Materials:

-

6-well plates

-

KRASG12D-IN-3

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells (e.g., AsPC-1) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of KRASG12D-IN-3 for a specified time (e.g., 2-4 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total ERK1/2 and the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of pERK inhibition.

Experimental Workflow

The characterization of a novel KRAS G12D inhibitor like KRASG12D-IN-3 typically follows a logical progression from biochemical assays to cellular and in vivo studies.

Conclusion

KRASG12D-IN-3 is a potent and selective inhibitor of the oncogenic KRAS G12D mutant. Its ability to disrupt the KRAS-RAF interaction and inhibit downstream signaling pathways translates to significant anti-proliferative effects in cancer cells harboring this specific mutation. The detailed protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working on targeted therapies for KRAS-driven cancers. Further investigation into the in vivo efficacy and safety profile of KRASG12D-IN-3 is warranted to fully elucidate its therapeutic potential.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 7. aurorabiolabs.com [aurorabiolabs.com]

KRASG12D-IN-3-d3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRASG12D-IN-3-d3 is a deuterated analog of KRASG12D-IN-3 (also known as compound Z1084), a potent and orally bioactive inhibitor of the KRAS G12D mutation. The KRAS G12D mutation is a critical oncogenic driver in a variety of cancers, most notably pancreatic, colorectal, and non-small cell lung cancers. This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways. The development of specific inhibitors targeting this mutation is a significant area of focus in oncology research. The deuteration of KRASG12D-IN-3 is intended to enhance its metabolic stability and pharmacokinetic properties, making it a valuable tool for preclinical research and potential therapeutic development.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to this compound.

Chemical Structure and Properties

This compound is the deuterium-labeled version of KRASG12D-IN-3. The "d3" designation indicates the presence of three deuterium atoms, which replace hydrogen atoms at a specific position in the molecule to improve its metabolic profile.

Below is the two-dimensional chemical structure of the parent compound, KRASG12D-IN-3.

Figure 1. 2D Chemical Structure of KRASG12D-IN-3.

Physicochemical and Pharmacological Properties

A summary of the known quantitative data for this compound and its non-deuterated counterpart is presented in the tables below for easy comparison.

| Identifier | Value |

| IUPAC Name | Not available in search results. |

| SMILES | ClC1=C(C(F)(F)F)C(C2=C(F)C(N=C(OC[C@]3(C/C(C4)=C(F)\F)N4CCC3)N=C5N(C[C@@H]6N[C@H]7CC6)[C@@H]7--INVALID-LINK--O8)=C5C8=N2)=CC(N)=C1[1][2] |

| Molecular Formula | C31H27D3ClF6N7O2 |

| Molecular Weight | 685.08 g/mol |

| Physical Form | Solid[1] |

| Solubility | Information not available in search results. |

| Melting Point | Information not available in search results. |

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Growth Inhibition) | AGS | 0.38 nM | [1] |

| AsPC-1 | 1.23 nM | [1] | |

| Binding Affinity (Kd) | Not available in search results. |

Mechanism of Action and Signaling Pathway

KRASG12D-IN-3 exerts its therapeutic effect by selectively inhibiting the KRAS G12D mutant protein. In its active state, KRASG12D propagates downstream signaling primarily through the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival. By binding to the KRAS G12D protein, KRASG12D-IN-3 blocks its interaction with downstream effectors, thereby inhibiting the phosphorylation of ERK and halting the pro-proliferative signaling cascade.

Diagram 1: Simplified KRASG12D Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of KRASG12D inhibitors are provided below. While specific protocols for this compound are not publicly available, the following represent standard procedures in the field for evaluating similar compounds.

Synthesis of Deuterated KRAS G12D Inhibitors

The synthesis of deuterated compounds like this compound typically involves the use of deuterated starting materials or reagents in a multi-step organic synthesis process. The introduction of deuterium at a specific site is strategically planned to occur at a stage where the deuterium atoms will not be exchanged under subsequent reaction conditions. A general workflow for the synthesis of a complex deuterated molecule is outlined below.

Diagram 2: General Workflow for the Synthesis of a Deuterated Inhibitor.

ERK Phosphorylation Assay (Western Blot)

This assay is used to determine the inhibitory effect of a compound on the MAPK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).

-

Cell Culture and Treatment:

-

Seed KRAS G12D mutant cancer cells (e.g., AsPC-1 or AGS) in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free media for 12-24 hours.

-

Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell viability and proliferation to determine the IC50 value of a compound.

-

Cell Seeding:

-

Seed KRAS G12D mutant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

-

Conclusion

This compound is a promising research tool for studying the inhibition of the KRAS G12D oncoprotein. Its deuteration offers potential advantages in terms of metabolic stability, making it a valuable compound for in vitro and in vivo preclinical studies. The experimental protocols outlined in this guide provide a foundation for researchers to evaluate the efficacy and mechanism of action of this and similar KRAS G12D inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic profile, long-term efficacy, and potential for clinical translation in the treatment of KRAS G12D-driven cancers.

References

Technical Guide: Target Binding Affinity and Kinetics of KRAS G12D Inhibitors

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific molecule designated "KRASG12D-IN-3-d3" did not yield any publicly available data. The "-d3" suffix typically denotes a deuterated internal standard used in analytical assays, rather than a therapeutic agent for which binding affinity and kinetics would be characterized. Therefore, this guide focuses on well-characterized, publicly disclosed inhibitors of the KRAS G12D oncoprotein to provide a relevant and in-depth technical overview for the intended audience.

Introduction to KRAS G12D as a Therapeutic Target

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in signaling pathways that control cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[2] This mutation, where glycine at codon 12 is replaced by aspartic acid, impairs the GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state. This leads to persistent downstream signaling, driving uncontrolled cell proliferation and tumorigenesis.[3]

The development of inhibitors that can selectively target the KRAS G12D mutant protein has been a significant challenge in oncology drug discovery. Unlike the G12C mutation, which provides a reactive cysteine for covalent targeting, the G12D mutation requires the development of non-covalent inhibitors with high affinity and selectivity.[2] This guide provides a technical overview of the binding affinity and kinetics of several key KRAS G12D inhibitors, along with the experimental protocols used for their characterization.

Quantitative Binding Affinity and Kinetics of KRAS G12D Inhibitors

The binding of small molecule inhibitors to KRAS G12D is characterized by various quantitative parameters, including the dissociation constant (KD), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). These values provide insights into the potency and selectivity of the inhibitors. The following tables summarize the available data for several prominent KRAS G12D inhibitors.

Table 1: Binding Affinity of Inhibitors to KRAS G12D

| Compound | Target | KD (nM) | IC50 (nM) | Assay Method | Reference |

| MRTX1133 | KRAS G12D | 0.4 | 0.14 | Biochemical Competition Binding Assay | [3][4] |

| BI-2852 | KRAS G12D | - | 450 | Biochemical Assay | [5] |

| TH-Z816 | KRAS G12D (GDP-bound) | 25,800 | 14,000 | Isothermal Titration Calorimetry (ITC) | [6] |

| TH-Z827 | KRAS G12D | - | 4,400 (PANC-1), 4,700 (Panc 04.03) | Cell Viability Assay | [6] |

| KAL-21404358 | K-Ras G12D (GppNHp-bound) | 88,000 | - | Microscale Thermophoresis (MST) | [7] |

| KAL-21404358 | K-Ras G12D (GDP-bound) | 146,000 | - | Microscale Thermophoresis (MST) | [7] |

| C797-1505 | KRAS G12V | 141,000 | - | Bio-Layer Interferometry (BLI) | [8] |

Table 2: Selectivity Profile of MRTX1133

| KRAS Variant | KD (nM) | IC50 (nM) | Assay Method | Reference |

| KRAS G12D | 0.4 | 0.14 | Biochemical Competition Binding Assay | [3][4] |

| KRAS G12C | 2.35 | 4.91 | Biochemical Competition Binding Assay | [3][4] |

| KRAS G12V | 1.72 | 7.64 | Biochemical Competition Binding Assay | [3][4] |

| KRAS WT | 2560 | 5.37 | Biochemical Competition Binding Assay | [3][4] |

Experimental Protocols for Binding Affinity and Kinetics

The characterization of KRAS G12D inhibitors relies on a suite of biophysical and biochemical assays. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure the kinetics of binding interactions in real-time.[9][10] It provides data on the association rate (ka) and dissociation rate (kd), from which the dissociation constant (KD) can be calculated (KD = kd/ka).

Experimental Workflow:

-

Immobilization: The KRAS G12D protein is immobilized on the surface of a sensor chip.

-

Association: A solution containing the inhibitor at a known concentration is flowed over the sensor surface, and the binding is monitored as an increase in the SPR signal.

-

Dissociation: The inhibitor solution is replaced with a buffer, and the dissociation of the inhibitor from the KRAS protein is monitored as a decrease in the SPR signal.

-

Data Analysis: The resulting sensorgram is fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12]

Experimental Protocol:

-

Sample Preparation: The KRAS G12D protein solution is placed in the sample cell, and the inhibitor solution is loaded into the titration syringe. Both are in identical buffer solutions to minimize heats of dilution.

-

Titration: Small aliquots of the inhibitor are injected into the protein solution at a constant temperature.

-

Heat Measurement: The instrument measures the heat change associated with each injection.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.[12]

References

- 1. aurorabiolabs.com [aurorabiolabs.com]

- 2. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 10. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 12. Khan Academy [khanacademy.org]

In Vitro Evaluation of KRASG12D-IN-3-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas.[3][4] The KRAS G12D protein is constitutively locked in its active, GTP-bound state, leading to aberrant activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drives tumorigenesis.[1][2]

KRASG12D-IN-3 (also known as compound Z1084) is an orally active inhibitor of KRAS G12D.[5] The deuterated form, KRASG12D-IN-3-d3, is likely utilized for pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the in vitro methodologies for the evaluation of this compound, presenting detailed experimental protocols, data summarization, and visual representations of key pathways and workflows.

Data Presentation

Biochemical and Cellular Activity of KRASG12D-IN-3 and Representative KRAS G12D Inhibitors

| Compound | Assay Type | Target/Cell Line | Endpoint | Value | Reference |

| KRASG12D-IN-3 (Z1084) | Cell Viability | AGS | IC50 | 0.38 nM | [5] |

| KRASG12D-IN-3 (Z1084) | Cell Viability | AsPC-1 | IC50 | 1.23 nM | [5] |

| MRTX1133 | Biochemical Binding (SPR) | KRAS G12D | KD | ~0.2 pM | [6] |

| MRTX1133 | Biochemical Activity (TR-FRET) | KRAS G12D | IC50 | 0.14 nM | [6] |

| MRTX1133 | Target Engagement (NanoBRET) | HEK293-KRAS G12D | IC50 | 3.53 nM | [7] |

| MRTX1133 | pERK Inhibition (AlphaLISA) | PANC-1 | IC50 | 2.0e-007 M (3D) | [8] |

| MRTX1133 | Cell Viability (CellTiter-Glo) | AsPC-1 | IC50 | ~5 nM | [6] |

Experimental Protocols

Biochemical Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the binding affinity of the test compound to purified KRAS G12D protein.

Materials:

-

Purified, active KRAS G12D protein (e.g., loaded with a non-hydrolyzable GTP analog like GppNHp)

-

A fluorescently labeled tracer that binds to KRAS G12D

-

A terbium-labeled anti-tag antibody (e.g., anti-His) if the KRAS protein is tagged

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2, 0.005% BSA, 0.002% Tween-20)

-

384-well low-volume microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the fluorescent tracer to all wells at a fixed concentration.

-

Add the purified KRAS G12D protein to all wells except for the negative control.

-

If using a tagged protein, add the terbium-labeled antibody.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the values against the compound concentration to determine the IC50.

Cellular Target Engagement: NanoBRET™ Assay

This assay measures the binding of the test compound to KRAS G12D within living cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for NanoLuc®-KRAS G12D and HaloTag®-KRAS G12D fusions

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

HaloTag® NanoBRET® 618 Ligand

-

White, 96-well assay plates

-

Luminescence plate reader with BRET-compatible filters

Procedure:

-

Co-transfect HEK293 cells with the NanoLuc®-KRAS G12D and HaloTag®-KRAS G12D expression vectors.

-

After 24 hours, seed the transfected cells into a 96-well white assay plate.

-

Prepare serial dilutions of this compound in Opti-MEM®.

-

Add the compound dilutions to the cells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.

-

Add the HaloTag® NanoBRET® 618 Ligand to all wells.

-

Add the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

Read the donor emission (~460 nm) and acceptor emission (>600 nm) on a BRET-capable plate reader.

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50.[7]

Downstream Signaling Inhibition: Western Blot for pERK

This assay assesses the ability of the compound to inhibit the downstream signaling cascade activated by KRAS G12D by measuring the phosphorylation of ERK.

Materials:

-

KRAS G12D mutant cancer cell line (e.g., AsPC-1, PANC-1)

-

Cell culture medium and supplements

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed KRAS G12D mutant cells in 6-well plates and allow them to adhere.

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Cell Viability Assay

This assay measures the effect of the compound on the proliferation and viability of cancer cells.

Materials:

-

KRAS G12D mutant cancer cell line (e.g., AGS, AsPC-1)

-

Cell culture medium and supplements

-

This compound

-

96-well clear-bottom assay plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescent signal against the compound concentration to determine the IC50.

Signaling Pathway Diagram

This diagram illustrates the central role of KRAS G12D in activating downstream signaling pathways critical for cancer cell proliferation and survival. This compound acts by inhibiting the active, GTP-bound form of KRAS G12D, thereby blocking these oncogenic signals.

Conclusion

The in vitro evaluation of this compound requires a multi-faceted approach encompassing biochemical and cellular assays. The protocols outlined in this guide provide a robust framework for characterizing the potency, selectivity, and mechanism of action of this and other KRAS G12D inhibitors. By systematically assessing binding affinity, target engagement in a cellular context, inhibition of downstream signaling, and effects on cell viability, researchers can build a comprehensive profile of novel therapeutic candidates targeting this critical oncogene.

References

- 1. BBOT Presents Preclinical Data Demonstrating Potential of BBO-118 [natlawreview.com]

- 2. BBOT Presents Preclinical Data Demonstrating Potential of [globenewswire.com]

- 3. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 4. The KRAS-G12D mutation induces metabolic vulnerability in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. KrasG12D induces changes in chromatin territories that differentially impact early nuclear reprogramming in pancreatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide on Deuterated KRAS G12D Inhibitors for Colorectal Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel class of deuterated KRAS G12D inhibitors, with a focus on their potential application in colorectal cancer (CRC) research and development. While the specific compound "KRASG12D-IN-3-d3" is not publicly documented, this guide draws upon available information on deuterated KRAS G12D inhibitors and the broader landscape of molecules targeting this critical oncogene.

Introduction: The Challenge of KRAS G12D in Colorectal Cancer

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, with mutations occurring in approximately 45% of colorectal cancers.[1] The KRAS G12D mutation, a glycine-to-aspartic acid substitution at codon 12, is one of the most common KRAS alterations in CRC, accounting for 30-36% of KRAS-mutated cases.[2] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[3] This sustained signaling promotes uncontrolled cell proliferation, survival, and resistance to standard therapies, including anti-EGFR agents like cetuximab and panitumumab.[1][4]

Historically, KRAS has been considered "undruggable" due to its picomolar affinity for GTP and the smooth topology of its surface, which lacks deep pockets for small molecule binding.[5] However, recent breakthroughs have led to the development of inhibitors targeting specific KRAS mutations, heralding a new era of targeted therapy for KRAS-driven cancers.

The Emergence of Deuterated KRAS G12D Inhibitors

A significant advancement in the pursuit of effective KRAS G12D inhibitors is the development of deuterated compounds. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, can offer several pharmacokinetic advantages. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can increase metabolic stability and resistance to enzymatic degradation.[6] This can lead to improved drug exposure, a longer half-life, and potentially a better therapeutic index.[6][7]

A patent (WO 2022/262838 A1) describes a new class of deuterated compounds that directly bind to and inhibit the activity of KRAS G12D.[6] While specific structures are proprietary, this development underscores a key strategy in optimizing the properties of KRAS G12D inhibitors.

Mechanism of Action and Signaling Pathways

KRAS G12D inhibitors are designed to bind to the mutant KRAS protein and lock it in an inactive state, thereby preventing its interaction with downstream effector proteins. This inhibition blocks the signal transduction cascade that drives cancer cell growth and survival. The primary signaling pathways affected are:

-

The MAPK/ERK Pathway: Inhibition of KRAS G12D prevents the activation of RAF, MEK, and ERK, which are critical for cell proliferation.

-

The PI3K/AKT Pathway: This pathway, which is crucial for cell survival and growth, is also regulated by RAS activity.

Caption: KRAS G12D signaling and inhibitor action.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to KRAS G12D in colorectal cancer and the development of targeted inhibitors.

Table 1: Prevalence of KRAS Mutations in Colorectal Cancer

| KRAS Mutation | Prevalence in CRC |

| G12D | 30-36% [2] |

| G12V | 20-22%[2] |

| G13D | 15-18%[2] |

| G12C | ~3%[2] |

| Other | Variable |

Table 2: Investigational KRAS G12D Inhibitors in Colorectal Cancer Studies

| Compound | Mechanism | Development Stage (CRC) |

| MRTX1133 | Non-covalent inhibitor | Preclinical/Phase 1[2][8] |

| Zoldonrasib (RMC-9805) | Covalent, RAS(ON) inhibitor | Phase 1[2][9] |

| ASP3082 | Protein degrader | Phase 1[10] |

| VS-7375 | ON/OFF inhibitor | Phase 1/2a[11] |

| ARV-806 | PROTAC degrader | Phase 1[11] |

| TSN1611 | Inhibitor | Phase 1[11] |

| HRS-4642 | Non-covalent inhibitor | Preclinical[12] |

Experimental Protocols

Detailed methodologies are crucial for the preclinical evaluation of KRAS G12D inhibitors. Below are representative protocols for key in vitro and in vivo experiments.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a KRAS G12D inhibitor in colorectal cancer cell lines.

Materials:

-

KRAS G12D mutant CRC cell lines (e.g., SW620, HCT 116)

-

KRAS wild-type CRC cell lines (e.g., HT-29)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (or other test inhibitor)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of the KRAS G12D inhibitor in complete growth medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the inhibitor at various concentrations. Include vehicle control wells.

-

Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Objective: To assess the effect of the inhibitor on the phosphorylation status of key proteins in the KRAS signaling pathway.

Materials:

-

CRC cell lines

-

KRAS G12D inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS G12D, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Plate cells and treat with the KRAS G12D inhibitor at various concentrations for a specified time (e.g., 2, 6, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the change in protein phosphorylation.

Objective: To evaluate the anti-tumor efficacy of the KRAS G12D inhibitor in a mouse model of colorectal cancer.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

KRAS G12D mutant CRC cell line

-

Matrigel

-

KRAS G12D inhibitor formulated for in vivo administration

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of CRC cells and Matrigel into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer the KRAS G12D inhibitor or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Experimental Workflow and Logic Diagrams

Visualizing experimental workflows and the logic of inhibitor development is essential for clear communication.

Caption: Preclinical workflow for KRAS G12D inhibitors.

Conclusion

The development of deuterated and other direct inhibitors of KRAS G12D represents a significant step forward in the treatment of a large subset of colorectal cancers. These molecules have the potential to overcome the long-standing challenge of targeting KRAS and offer a new therapeutic option for patients with KRAS G12D-mutant tumors. The technical guidance and protocols provided herein serve as a framework for researchers to advance the study and development of this promising class of anti-cancer agents. Continued investigation into their efficacy, safety, and potential combination strategies is essential to realize their full clinical potential.

References

- 1. KRAS inhibition in metastatic colorectal cancer – An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. The Role of KRAS Mutations in Colorectal Cancer: Biological Insights, Clinical Implications, and Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [beta.oncokb.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Potent Deuterated Compounds as Potential KRASG12D Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ascopubs.org [ascopubs.org]

- 9. mskcc.org [mskcc.org]

- 10. youtube.com [youtube.com]

- 11. oncodaily.com [oncodaily.com]

- 12. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KRASG12D-IN-3-d3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of KRASG12D-IN-3-d3, a deuterated inhibitor of the KRASG12D mutant protein, in a cell culture setting. The protocols outlined below are based on established methodologies for characterizing KRAS inhibitors and can be adapted for specific research needs.

Introduction

The KRAS protein is a critical signaling molecule that, when mutated, can drive uncontrolled cell growth and proliferation, leading to cancer. The G12D mutation is one of the most common alterations in the KRAS gene, particularly in pancreatic, colorectal, and lung cancers.[1] this compound is a tool compound designed to specifically target and inhibit the activity of the KRASG12D mutant protein. By binding to the altered protein, it blocks downstream signaling pathways, thereby inhibiting the growth and survival of cancer cells harboring this specific mutation.[1][2] This document provides detailed protocols for evaluating the efficacy of this compound in relevant cancer cell lines.

Mechanism of Action

KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the protein's ability to hydrolyze GTP, locking it in a perpetually active "on" state. This leads to the constitutive activation of downstream pro-proliferative signaling pathways, primarily the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[3] KRASG12D inhibitors, such as this compound, are designed to bind to the mutant KRAS protein and prevent its interaction with downstream effectors, thereby suppressing these signaling cascades and inhibiting cancer cell proliferation.[1][4]

Signaling Pathway

The following diagram illustrates the central role of KRAS in cell signaling and the points of intervention by inhibitors.

Caption: KRASG12D Signaling Pathway and Point of Inhibition.

Experimental Protocols

Cell Line Selection and Culture

Recommended Cell Lines: Pancreatic ductal adenocarcinoma (PDAC) cell lines harboring the KRASG12D mutation are highly recommended for these studies. Examples include:

-

PANC-1 (Note: PANC-1 has a complex genetic background, and response may vary)

-

AsPC-1

-

MIA PaCa-2

Culture Conditions:

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Environment: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Cells should be passaged upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

| Parameter | Description |

| Cell Seeding Density | 5,000 - 10,000 cells/well |

| Drug Concentration Range | 0.1 nM - 10 µM |

| Incubation Time | 72 hours |

| MTT Incubation | 4 hours |

| Readout | Absorbance at 570 nm |

Western Blot for ERK Phosphorylation

This protocol assesses the ability of this compound to inhibit the downstream signaling of the KRAS pathway by measuring the phosphorylation of ERK.

Materials:

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH or β-actin (loading control).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total-ERK1/2 and a loading control.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal and the loading control.

| Parameter | Description |

| Cell Confluency | 70-80% |

| Treatment Time | 2-4 hours |

| Protein Loading | 20-30 µg |

| Primary Antibody | anti-phospho-ERK1/2, anti-total-ERK1/2 |

| Loading Control | GAPDH or β-actin |

Experimental Workflow

The following diagram outlines the general workflow for evaluating this compound in cell culture.

Caption: General experimental workflow for inhibitor characterization.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described experiments.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | KRAS Mutation | IC50 (nM) |

| PANC-1 | G12D | Enter Value |

| AsPC-1 | G12D | Enter Value |

| MIA PaCa-2 | G12D | Enter Value |

| Control Cell Line | WT or other | Enter Value |

Table 2: Inhibition of ERK Phosphorylation by this compound

| Treatment | Concentration | Normalized p-ERK/Total ERK Ratio | % Inhibition |

| Vehicle (DMSO) | - | 1.0 | 0% |

| This compound | 10 nM | Enter Value | Calculate |

| This compound | 100 nM | Enter Value | Calculate |

| This compound | 1 µM | Enter Value | Calculate |

Conclusion

The protocols and guidelines presented here offer a robust framework for the in vitro characterization of this compound. By systematically evaluating its impact on cell viability and its ability to modulate the KRAS signaling pathway, researchers can effectively determine the potency and specificity of this inhibitor. Consistent and reproducible data generated through these methods are crucial for advancing our understanding of KRASG12D-driven cancers and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for In Vivo Studies with a KRASG12D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of a potent and selective KRASG12D inhibitor, exemplified by MRTX1133, in preclinical in vivo models. While the user specified "KRASG12D-IN-3-d3," publicly available detailed protocols for this specific deuterated compound are not available. Therefore, we are providing data and protocols for the well-characterized and structurally related non-covalent inhibitor, MRTX1133, which is a benchmark for this class of molecules. Deuterated analogs are often developed for pharmacokinetic studies, and the biological application and protocols would be highly similar.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that drive tumor cell proliferation and survival.[3] The development of specific inhibitors targeting the KRASG12D mutation, such as MRTX1133, represents a significant advancement in targeted cancer therapy.[4][5] MRTX1133 is a non-covalent inhibitor that selectively binds to the switch-II pocket of KRASG12D, preventing the protein-protein interactions necessary for downstream signaling.[4]

These notes provide essential information for designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of KRASG12D inhibitors.

Mechanism of Action and Signaling Pathway

KRASG12D constitutively activates downstream signaling cascades, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for cell growth, proliferation, and survival.[3] MRTX1133 directly inhibits the function of the mutant KRASG12D protein, leading to the downregulation of these pathways.[4]

In Vivo Models

The selection of an appropriate in vivo model is critical for evaluating the therapeutic potential of KRASG12D inhibitors. Both cell line-derived xenograft (CDX) and genetically engineered mouse models (GEMMs) have been successfully used.

| Model Type | Description | Examples | Key Considerations |

| Cell Line-Derived Xenograft (CDX) | Immunocompromised mice (e.g., nude, SCID) subcutaneously or orthotopically implanted with human cancer cell lines harboring the KRASG12D mutation. | HPAC, Panc 04.03, AsPC-1 (pancreatic cancer)[4][6][7] | - Relatively rapid and cost-effective. - Lacks a functional immune system, which may not fully recapitulate the tumor microenvironment.[3] |

| Patient-Derived Xenograft (PDX) | Immunocompromised mice implanted with tumor fragments directly from patients with KRASG12D-mutant cancers. | Various pancreatic and colorectal cancer models.[8] | - More closely represents the heterogeneity of human tumors. - More resource-intensive than CDX models. |

| Genetically Engineered Mouse Models (GEMM) | Mice engineered to express the KRASG12D mutation in specific tissues, often in combination with other tumor suppressor mutations (e.g., p53). | KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx1-Cre) mice for pancreatic cancer.[2][9] | - Tumors arise in a native, immunocompetent environment.[2] - Closely mimics human disease progression. - More time-consuming and expensive to establish. |

Experimental Protocols

General Materials and Reagents

-

KRASG12D inhibitor (e.g., MRTX1133)

-

Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[10]

-

Experimental animals (e.g., athymic nude mice, CD-1 mice, KPC mice)

-

KRASG12D-mutant cancer cell lines (e.g., HPAC, Panc 04.03)

-

Standard animal housing and handling equipment

-

Calipers for tumor measurement

-

Syringes and needles for administration

-

Tissue collection and processing reagents (e.g., formalin, liquid nitrogen)

Protocol 1: Efficacy Study in a Cell Line-Derived Xenograft (CDX) Model

This protocol describes a typical efficacy study using a pancreatic cancer cell line xenograft model.

Methodology:

-

Cell Preparation: Culture KRASG12D-mutant cells (e.g., Panc 04.03) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel mixture) at a concentration of 5-10 x 107 cells/mL.

-

Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of 6-8 week old immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).

-

Drug Preparation and Administration: Prepare MRTX1133 in a suitable vehicle. For intraperitoneal (IP) administration, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10] Administer the drug or vehicle control at the desired dose and schedule (e.g., 3, 10, or 30 mg/kg, twice daily (BID)) for the duration of the study (e.g., 28 days).[4][10]

-

Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

-

Endpoint and Tissue Collection: The study may be terminated when tumors in the control group reach a predetermined size or after a fixed duration. At the endpoint, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for pERK) and histopathology.

Protocol 2: Pharmacodynamic (PD) Study

Methodology:

-

Establish tumors as described in Protocol 1.

-

Once tumors reach an appropriate size (e.g., 300-500 mm³), administer a single dose or multiple doses of the KRASG12D inhibitor.

-

At various time points post-dose (e.g., 1, 12, and 24 hours), euthanize cohorts of mice (n=3-4 per time point).[4][6]

-

Excise tumors and immediately snap-freeze in liquid nitrogen or fix in formalin for subsequent analysis.

-

Analyze tumor lysates by Western blot or ELISA to measure the levels of phosphorylated ERK (pERK) and other downstream effectors to assess target engagement.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo studies with MRTX1133.

Table 1: In Vivo Efficacy of MRTX1133 in Pancreatic Cancer CDX Models [4][6][10]

| Cell Line | Mouse Strain | Administration Route | Dosage Regimen | Tumor Growth Inhibition (TGI) / Regression |

| Panc 04.03 | Nude | IP, BID | 3 mg/kg | 94% TGI |

| Panc 04.03 | Nude | IP, BID | 10 mg/kg | -62% Regression |

| Panc 04.03 | Nude | IP, BID | 30 mg/kg | -73% Regression |

| HPAC | Nude | IP, BID | 3 mg/kg | 81% TGI |

| HPAC | Nude | IP, BID | 10 mg/kg | -16% Regression |

| HPAC | Nude | IP, BID | 30 mg/kg | -85% Regression |

Table 2: Pharmacokinetic Parameters of MRTX1133 in Mice [11]

| Administration Route | Dose (mg/kg) | AUC (ng·h/mL) | Bioavailability (F%) |

| Oral | 10 | 96 | 1.3% |

| Oral | 30 | 102 | 0.5% |

| Intraperitoneal (IP) | 30 | 9495 | N/A |

Note: The low oral bioavailability of MRTX1133 led to the development of oral prodrugs.[11][12]

Table 3: Pharmacodynamic Effect of MRTX1133 in Panc 04.03 Xenografts [4]

| Dose (mg/kg, IP, BID) | Time Post-2nd Dose | pERK Inhibition |

| 30 | 1 hour | 62% |

| 30 | 12 hours | 74% |

Combination Strategies

To enhance anti-tumor activity and overcome potential resistance, KRASG12D inhibitors can be combined with other targeted agents or immunotherapies.

-

EGFR Inhibitors: Feedback activation of EGFR signaling can be a resistance mechanism. Combining MRTX1133 with EGFR inhibitors like afatinib has shown synergistic effects.[1][13]

-

PI3K Inhibitors: Co-targeting the PI3K pathway can enhance the anti-tumor response.[8]

-

Immunotherapy: In immunocompetent models, combining MRTX1133 with immune checkpoint inhibitors has led to improved tumor regression and survival.[13][14]

Conclusion

The KRASG12D inhibitor MRTX1133 has demonstrated significant preclinical anti-tumor activity in various in vivo models of KRASG12D-mutant cancers.[2][4][8] The protocols and data presented here provide a framework for researchers to design and conduct robust in vivo studies to further evaluate this class of inhibitors. Careful consideration of the animal model, dosing regimen, and relevant pharmacodynamic endpoints is crucial for the successful preclinical development of novel KRASG12D-targeted therapies.

References

- 1. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]

- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]

- 7. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 14. fiercebiotech.com [fiercebiotech.com]

Preparing Stock Solutions of KRASG12D-IN-3-d3: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of KRASG12D-IN-3-d3, a deuterated inhibitor of the KRASG12D mutant protein. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a G12D mutation is a critical driver in various cancers, making inhibitors like this compound valuable tools in cancer research and drug development.[1] Proper preparation and storage of stock solutions are paramount to ensure the accuracy and reproducibility of experimental results. This guide outlines the necessary materials, step-by-step procedures for reconstitution and dilution, and best practices for storage.

Introduction to this compound

This compound is the deuterium-labeled version of KRASG12D-IN-3, a potent and specific inhibitor of the KRASG12D mutant protein. The G12D mutation, a substitution of glycine with aspartic acid at codon 12, results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and tumor growth. This compound serves as a critical research tool for studying the biological effects of KRASG12D inhibition in various experimental models. The inclusion of deuterium can offer advantages in certain research applications, such as altering metabolic profiles to enhance pharmacokinetic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₃₁H₂₇D₃ClF₆N₇O₂ |

| Molecular Weight | 685.08 g/mol |

| Appearance | Solid |

| Purity | Typically ≥98% |

KRASG12D Signaling Pathway

The KRAS protein is a central node in cellular signaling, acting as a molecular switch that cycles between an inactive GDP-bound state and an active GTP-bound state. The G12D mutation impairs the GTPase activity of KRAS, locking it in the active conformation. This leads to the constitutive activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. This compound exerts its effect by inhibiting the activity of the mutant KRAS protein, thereby blocking these downstream signals.

Experimental Protocols

Materials and Equipment

-

This compound solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated precision balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Calibrated micropipettes and sterile, low-retention pipette tips

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a 10 mM primary stock solution, a common starting concentration for many in vitro experiments.

-

Equilibration: Allow the vial containing the solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.85 mg of the compound.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For 6.85 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be beneficial. Visually inspect the solution to ensure it is clear and free of particulates.

-

Labeling: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

Storage of Stock Solutions

Proper storage is crucial for maintaining the stability and activity of the inhibitor.

| Stock Solution | Storage Temperature | Duration |

| Primary Stock (in DMSO) | -80°C | Up to 6 months |

| -20°C | Up to 1 month[2] | |

| Working Dilutions (in aqueous buffer) | 2-8°C | Use immediately; do not store |

Note: Always protect the stock solutions from light.

Preparation of Working Solutions for Cell-Based Assays

For cell-based experiments, the high concentration of DMSO in the primary stock solution can be toxic to cells. Therefore, it is essential to prepare intermediate and final working solutions with a final DMSO concentration that is non-toxic to the specific cell line being used (typically ≤ 0.1%).

Example: Preparation of a 100 nM Final Working Solution

-

Thaw: Remove one aliquot of the 10 mM primary stock solution from -80°C storage and thaw it at room temperature.

-

Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the 10 mM stock to your cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of culture medium to create a 10 µM intermediate solution. Mix well by gentle pipetting.

-